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molecular formula C11H19N3O2 B1291368 Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate CAS No. 77290-31-4

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Cat. No. B1291368
M. Wt: 225.29 g/mol
InChI Key: OJUKCGDZZNLDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612075B2

Procedure details

To a solution of 30% TFA/CH2Cl2 (10 mL) is added 4-cyanomethyl-piperazine-1-carboxylic acid tert-butyl ester (1.7 g, 6.8 mmol) and the reaction is stirred for 14 h. The reaction is concentrated and chromatoghraphed using silica gel (%1 NH4OH/7% MeOH/CH2Cl2) to isolate piperazin-1-yl-acetonitrile as the free base. 1H NMR (300 MHz, CDCl3) δ4.36 (s, 2H), 3.54 (s, 2H), 3.45 (t, 2H), 3.13 (t, 2H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]#[N:16])[CH2:10][CH2:9]1)=O)(C)(C)C>C(O)(C(F)(F)F)=O.C(Cl)Cl>[N:11]1([CH2:14][C:15]#[N:16])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC#N
Name
TFA CH2Cl2
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
N1(CCNCC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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